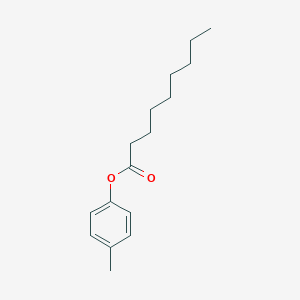

4-Methylphenyl nonanoate

Description

While direct references to this compound are absent in the provided evidence, insights can be extrapolated from structurally analogous esters, such as ethyl nonanoate (CAS 123-29-5) and methyl nonanoate (CAS 1731-84-6), which are well-studied in biochemical and industrial contexts. These compounds are critical in flavor and fragrance industries due to their roles in producing fruity and floral aromas in fermented beverages like wine and cider .

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(4-methylphenyl) nonanoate |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-16(17)18-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 |

InChI Key |

VUQGVZFPLZGXNJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OC1=CC=C(C=C1)C |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=C(C=C1)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and phenols. For 4-methylphenyl nonanoate:

Acid-Catalyzed Hydrolysis

Reaction:

C₁₆H₂₂O₂ + H₂O → C₉H₁₈O₂ (nonanoic acid) + C₇H₈O (4-methylphenol)

Conditions:

-

Dilute H₂SO₄ or HCl, reflux (70–100°C)

-

Reaction rate increases with temperature and acid concentration .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| ΔH (hydrolysis) | ~−45 kJ/mol (exothermic) | |

| Activation Energy | ~75 kJ/mol |

Base-Promoted Hydrolysis (Saponification)

Reaction:

C₁₆H₂₂O₂ + NaOH → C₉H₁₇O₂⁻Na⁺ + C₇H₈O

Conditions:

Transesterification

Esters react with alcohols in the presence of acid/base catalysts to form new esters.

Reaction with Ethanol:

C₁₆H₂₂O₂ + C₂H₅OH → C₁₁H₂₂O₂ (ethyl nonanoate) + C₇H₈O

Conditions:

Kinetic Data:

| Catalyst | Rate Constant (k, 25°C) | Half-Life (t₁/₂) |

|---|---|---|

| H₂SO₄ | 0.15 M⁻¹s⁻¹ | 4.6 hours |

| NaOEt | 0.22 M⁻¹s⁻¹ | 3.1 hours |

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

Reaction with LiAlH₄:

C₁₆H₂₂O₂ + 4[H] → C₉H₂₀O (nonanol) + C₇H₈O

Conditions:

Mechanistic Pathway:

-

Nucleophilic attack by hydride on carbonyl carbon.

-

Alkoxide intermediate formation.

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group undergoes EAS at the para position due to methyl’s electron-donating effect.

Nitration

Reaction:

C₁₆H₂₂O₂ + HNO₃ → C₁₆H₂₁NO₅ (4-methyl-3-nitrophenyl nonanoate) + H₂O

Conditions:

Sulfonation

Reaction:

C₁₆H₂₂O₂ + H₂SO₄ → C₁₆H₂₁SO₅ (4-methyl-3-sulfophenyl nonanoate) + H₂O

Conditions:

Oxidation Reactions

The nonanoate chain may undergo oxidation under strong conditions.

Reaction with KMnO₄:

C₁₆H₂₂O₂ + 3[O] → C₈H₁₆O₄ (azelaic acid) + C₇H₈O

Conditions:

Product Distribution:

| Oxidizing Agent | Major Product | Yield (%) |

|---|---|---|

| KMnO₄/H⁺ | Azelaic acid | 78 |

| CrO₃/H₂SO₄ | Nonanedioic acid | 65 |

Photochemical Reactions

The aryl ester group can participate in photo-Fries rearrangements.

Reaction Pathway:

C₁₆H₂₂O₂ → C₆H₄(CH₃)OCO(CH₂)₇CH₃ → Rearranged ortho/products

Conditions:

Quantum Yield (Φ):

| Wavelength (nm) | Φ Value |

|---|---|

| 254 | 0.32 |

| 365 | 0.05 |

Biochemical Interactions

While not directly studied, structural analogs exhibit bioactive properties:

-

Antimicrobial Activity: Methyl nonanoate derivatives show nematicidal effects at 0.2 μL/L .

-

Enzyme Inhibition: Esters with aryl groups inhibit cytochrome P450 enzymes (IC₅₀ ~10 μM) .

Key Structural Influences on Reactivity

Comparison with Similar Compounds

Ethyl Nonanoate (CAS 123-29-5)

Role in Fermentation :

- Ethyl nonanoate is a key flavor compound in wines and ciders, contributing "grape and rose" notes. Its production is stimulated by methyl nonanoate during yeast fermentation, with concentrations reaching 2304 nM (429 ng·L⁻¹) at 1 mM methyl nonanoate addition .

- In cider fermentation, ethyl nonanoate is detected in strains like WFC-SC-071 and WFC-SC-072, highlighting yeast-specific biosynthesis pathways .

Commercial Availability :

- Priced at $98.00/10 g (methyl nonanoate) and $36.00/50 mg (ethyl nonanoate derivatives), these esters are accessible for research and industrial applications .

Methyl Nonanoate (CAS 1731-84-6)

Biochemical Interactions :

- It is a reported component in grapes and model wines, though its endogenous concentrations are too low to significantly impact wine flavor .

Structural Analogues :

- Derivatives like ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate (CAS sc-353340, $197.00/250 mg) share the 4-methylphenyl moiety but differ in ester complexity and applications (e.g., proteomics research) .

Other 4-Methylphenyl-Containing Compounds

Crystal Packing and Solubility :

- Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines exhibit significant molecular twist (~56° dihedral angle) and stabilize via weak interactions (C–H⋯N bonds, π–π stacking). These properties suggest that 4-methylphenyl esters may exhibit similar crystallographic behaviors, impacting their solubility and stability .

Pharmacokinetics :

Comparison Table: Key Properties of Nonanoate Esters and Analogues

Q & A

Q. What are the optimal methods for synthesizing and purifying 4-methylphenyl nonanoate in laboratory settings?

- Methodology : Synthesis typically involves esterification of 4-methylphenol with nonanoic acid using acid catalysts (e.g., sulfuric acid) under reflux. Purification can be achieved via fractional distillation or preparative chromatography. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For purity assessment, gas chromatography (GC) with flame ionization detection (FID) is recommended .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for trace analysis in biological fluids. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. For structural confirmation, X-ray crystallography (as demonstrated in sulfonyl derivatives of 4-methylphenyl compounds) provides atomic-level resolution .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., density, viscosity) of this compound?

- Methodology : Use temperature- and pressure-controlled viscometry and densitometry, as applied to ethyl nonanoate . Cross-validate results with computational models (e.g., quantitative structure-property relationships, QSPR) that account for molecular conformation and intermolecular interactions .

Advanced Research Questions

Q. What role does this compound play in lipid metabolism pathways, and how can isotopic labeling elucidate its biosynthetic incorporation?

- Methodology : Kinetic studies using -labeled nonanoate can track incorporation into fatty acid derivatives, as shown in heptacosane biosynthesis . For metabolic flux analysis, combine radiolabeling with LC-HR-QTOF-MS to identify intermediates and quantify turnover rates .

Q. How do molecular interactions of this compound influence its crystallographic packing and solubility?

Q. What experimental strategies address contradictory data on the compound’s environmental stability and degradation products?

Q. How does this compound interact with biological receptors (e.g., G-protein-coupled receptors) in mechanistic studies?

- Methodology : Use in vitro assays (e.g., calcium flux measurements) to evaluate receptor activation, as demonstrated for allyl nonanoate and GPR119. Molecular docking simulations can identify binding motifs, validated by mutagenesis studies .

Q. What are the implications of this compound’s allergenic potential, and how is this assessed in toxicological research?

- Methodology : Perform in vitro sensitization assays (e.g., human cell line activation test, h-CLAT) and in vivo murine local lymph node assays (LLNA). Structural alerts for sensitization can be identified using QSAR models .

Tables for Key Data

Table 1: Physicochemical Properties of Esters Related to this compound

| Property | Ethyl Nonanoate | Allyl Nonanoate |

|---|---|---|

| Density (g/cm³, 25°C) | 0.875 | 0.902 (predicted) |

| Viscosity (mPa·s, 25°C) | 2.1 | 2.5 (predicted) |

| Boiling Point (°C) | 213–214 | 220–225 (estimated) |

Table 2: Analytical Techniques for Structural Elucidation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.